Isocrotonic acid

Description

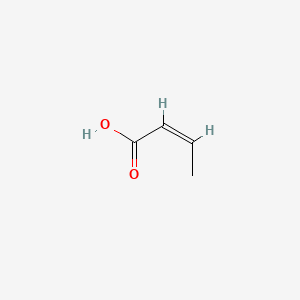

This compound is a but-2-enoic acid having a cis- double bond at C-2. It is a conjugate acid of an isocrotonate.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQCZJRKDOVOX-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | isocrotonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isocrotonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880977 | |

| Record name | (2Z)-2-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isocrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

169.00 °C. @ 760.00 mm Hg | |

| Record name | Isocrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Isocrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-64-0, 3724-65-0 | |

| Record name | Isocrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solid crotonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GQ7GL1UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14.6 °C | |

| Record name | Isocrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Isocrotonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a monounsaturated short-chain fatty acid. It is the cis isomer of crotonic acid ((E)-2-butenoic acid).[1][2] This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and its relevance in biochemical pathways.

Chemical and Physical Properties

This compound is a colorless, oily liquid with an odor reminiscent of brown sugar.[1][3] It is miscible with water and other polar solvents.[3] At its boiling point, it isomerizes to the more stable trans isomer, crotonic acid.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₄H₆O₂ | |

| Molecular Weight | 86.09 | g/mol |

| CAS Number | 503-64-0 | |

| Melting Point | 12.5 - 15 | °C |

| Boiling Point | 168 - 171.9 | °C |

| Density | 1.026 - 1.03 | g/cm³ |

| Refractive Index | ~1.446 | |

| Water Solubility | 1000 | mg/mL at 20°C |

| pKa | ~4.9 |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between this compound and its trans isomer, crotonic acid. The key differentiating feature is the coupling constant (³J_HH) between the two vinylic protons. For the cis isomer (this compound), this coupling constant is typically in the range of 7-12 Hz, whereas for the trans isomer, it is larger (12-18 Hz).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1640-1680 cm⁻¹), and the C-H out-of-plane bending for a cis-alkene (~675-730 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak (M⁺) at an m/z of 86.[4] Characteristic fragmentation patterns include the loss of a hydroxyl radical (•OH) resulting in a peak at m/z 69, and the loss of the carboxyl group (•COOH) leading to a peak at m/z 41.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Favorskii Rearrangement

This compound can be prepared from 1,3-dibromo-2-butanone (B1660675) via the Favorskii rearrangement.[2]

Materials:

-

1,3-dibromo-2-butanone

-

Sodium hydroxide (B78521)

-

Dichloromethane

-

Water

-

Ice

-

Hydrochloric acid (for acidification)

-

Round-bottom flask, stirrer, dropping funnel, condenser

Procedure:

-

Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add 1,3-dibromo-2-butanone to the cooled sodium hydroxide solution with vigorous stirring. The temperature should be maintained below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours to allow the rearrangement to go to completion.

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Determination of Melting Point

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the solid this compound (if crystallized) or cooled liquid into the open end of the capillary tube.

-

Pack the sample into the sealed end of the tube by gently tapping. The sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point of this compound (~15°C).

-

Then, decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

For this compound, which can be a liquid at room temperature, this procedure would be performed with a cooled sample.

Determination of pKa by Potentiometric Titration

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Add the NaOH solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a large jump, and then continue for several more additions.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Biochemical Relevance and Signaling Pathways

This compound, as a short-chain unsaturated fatty acid, is involved in fatty acid metabolism.[3] While it may not have a dedicated signaling pathway in the manner of hormones, its metabolism is integrated with central energy-producing pathways. A key process is the beta-oxidation of unsaturated fatty acids, which requires additional enzymatic steps compared to saturated fatty acids.

Beta-Oxidation of a Cis-Unsaturated Fatty Acid

The beta-oxidation of a fatty acid with a cis double bond, such as this compound (after activation to its CoA-derivative), requires the action of an isomerase to convert the cis double bond into a trans double bond, which is a substrate for the next enzyme in the pathway.

Caption: Role of Enoyl-CoA Isomerase in the beta-oxidation of isocrotonyl-CoA.

Experimental Workflow for Property Determination

The logical flow for the comprehensive characterization of a sample of this compound is outlined below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isocrotonic Acid: Chemical Structure and Isomerism

Abstract

This compound, systematically named (2Z)-but-2-enoic acid, is the cis-isomer of crotonic acid.[1] As a short-chain unsaturated carboxylic acid, its unique spatial arrangement imparts distinct physical and chemical properties compared to its more stable trans-counterpart.[2] This document provides a comprehensive overview of the chemical structure, isomerism, physicochemical properties, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Isomerism

This compound is an organic compound with the chemical formula C₄H₆O₂.[3] Its structure consists of a four-carbon chain featuring a carboxylic acid group (-COOH) and a carbon-carbon double bond between the second and third carbon atoms.[2]

Geometric Isomerism: (E/Z) Configuration

The core of this compound's chemistry lies in its stereoisomerism. The restricted rotation around the C=C double bond gives rise to two geometric isomers:

-

(Z)-but-2-enoic acid (this compound): In this configuration, the higher-priority substituent groups on each carbon of the double bond—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—are located on the same side of the double bond.[2] This is also referred to as the cis isomer.

-

(E)-but-2-enoic acid (Crotonic acid): This is the trans isomer, where the methyl and carboxylic acid groups are on opposite sides of the double bond.[4] Crotonic acid is the more thermodynamically stable of the two isomers.[2]

The assignment of E/Z notation is based on the Cahn-Ingold-Prelog (CIP) priority rules. For but-2-enoic acid, the -COOH group has a higher priority than the hydrogen atom on C2, and the -CH₃ group has a higher priority than the hydrogen atom on C3.

Caption: Geometric isomers of but-2-enoic acid.

Isomer Stability and Interconversion

This compound is the thermodynamically less stable isomer.[2] Upon heating to its boiling point (171.9 °C) or at temperatures between 140-180 °C, it isomerizes to the more stable crotonic acid.[1][4] At elevated temperatures (e.g., 320 °C), a rapid equilibrium is established between this compound, crotonic acid, and a third isomer, but-3-enoic acid.[2]

Physicochemical Properties

The difference in spatial arrangement between isocrotonic and crotonic acid leads to significant variations in their physical properties. This compound is an oily liquid at room temperature with an odor resembling brown sugar, while crotonic acid is a white crystalline solid.[1][4]

| Property | This compound ((Z)-isomer) | Crotonic Acid ((E)-isomer) |

| Molecular Formula | C₄H₆O₂[3] | C₄H₆O₂[5] |

| Molar Mass | 86.09 g·mol⁻¹[1] | 86.09 g·mol⁻¹[5] |

| Appearance | Oily, colorless liquid[2] | White to yellowish needle-like crystals[4][5] |

| Melting Point | 12.5–14.6 °C[1][6] | 70–73 °C[5] |

| Boiling Point | 169–171.9 °C[6][7] | 185–189 °C[5] |

| Density | 1.03 g·cm⁻³[1] | 1.02 g·cm³[5] |

| pKa | 4.44 - 4.9[8][9][10] | 4.69[5][8] |

| Solubility in Water | Soluble/Miscible[2][4][6] | Slightly soluble[4][5] |

Experimental Protocols

Synthesis of this compound

Several stereoselective methods are employed for the laboratory synthesis of this compound.

Protocol: Synthesis via Favorskii Rearrangement

This stereospecific method is a reliable laboratory-scale preparation.[1][2]

-

Reaction: The α-haloketone undergoes a Favorskii rearrangement. This involves the formation of an intermediate that rearranges to yield the cis-α,β-unsaturated acid.[2]

-

Hydrolysis: The intermediate is subsequently hydrolyzed to produce this compound.

-

Purification: The final product can be purified from its more stable trans-isomer, crotonic acid, using techniques like fractional crystallization or rectification (distillation).[4]

Caption: Workflow for this compound synthesis.

Alternative Synthesis Route: Catalytic Hydrogenation

A key stereoselective method involves the catalytic hydrogenation of an alkynoic acid, such as tetrolic acid (but-2-ynoic acid).[2] Specific catalysts are used to promote the cis addition of hydrogen across the triple bond, leading to the formation of the desired (Z)-alkene.[2]

Analytical Method for Isomer Differentiation

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for distinguishing between the cis and trans isomers of but-2-enoic acid.[2]

-

Sample Preparation: Dissolve a known quantity of the acid mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The distinct spatial relationship between the methyl (-CH₃) and carboxyl (-COOH) groups in the cis (isocrotonic) and trans (crotonic) forms results in characteristic differences in chemical shifts and coupling constants.[2] These unique spectral signatures allow for the unambiguous identification and quantification of each isomer in a mixture.

Biological Context and Relevance

This compound is classified as a straight-chain unsaturated fatty acid.[2][10] While not a primary component of cellular lipids, it has been detected in biological systems and natural products.

-

Cellular Location: It is primarily located in the cytoplasm and adiposomes.[2][10]

-

Biological Roles: As a fatty acid, it can be involved in lipid metabolism and serve as an energy source.[10]

-

Occurrence: It has been detected in human urine and has been identified as a constituent of Coffea arabica (coffee).[2][6]

Caption: Biological context of this compound.

Conclusion

This compound is a fundamentally important molecule for understanding the impact of geometric isomerism on chemical and physical properties. Its distinct characteristics, compared to the more common crotonic acid, make it a valuable subject of study. The synthetic and analytical protocols detailed herein provide a framework for researchers to produce, isolate, and characterize this specific cis-isomer for applications in organic synthesis, materials science, and metabolic research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 503-64-0 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. chemcess.com [chemcess.com]

- 5. Crotonic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Showing Compound this compound (FDB012845) - FooDB [foodb.ca]

An In-depth Technical Guide to (Z)-2-Butenoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Butenoic acid, more commonly known as isocrotonic acid, is the cis isomer of crotonic acid. Historically, its study has been intertwined with that of its more stable trans counterpart, presenting early chemists with challenges in separation and characterization. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of this compound. It includes a compilation of its physicochemical properties, detailed historical synthesis protocols, and spectral data analysis. Furthermore, this document presents visual representations of key synthetic workflows to aid in the understanding of its preparation.

Introduction

The study of butenoic acid isomers has its roots in the nascent field of organic chemistry, where the concept of isomerism was beginning to be understood. The initial focus was often on crotonic acid, which was erroneously believed to be a saponification product of croton oil.[1] The investigation into its geometric isomer, this compound, followed as chemists developed techniques to separate and characterize these closely related compounds. This compound is a colorless, oily liquid with an odor reminiscent of brown sugar, a stark contrast to the white, needle-like crystals of crotonic acid.[1] This guide delves into the historical context of its discovery and the evolution of its synthesis.

Physicochemical Properties

A summary of the key quantitative data for (Z)-2-butenoic acid is presented in Table 1. This data is essential for its identification, handling, and application in research and development.

Table 1: Physicochemical and Spectroscopic Data for (Z)-2-Butenoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molar Mass | 86.09 g/mol | [1][2] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Similar to brown sugar | [1] |

| Melting Point | 12.5–14 °C | [1] |

| Boiling Point | 168–169 °C (at 760 mmHg) | [1] |

| Density | 1.03 g/cm³ | [1] |

| pKa | ~4.44 - 4.9 | [2] |

| Solubility | Soluble in water | [2] |

| ¹H NMR (CDCl₃) | δ ~1.9 (dd, 3H), ~5.8 (dq, 1H), ~6.3 (dq, 1H), ~11.5 (s, 1H) | |

| ¹³C NMR (CDCl₃) | δ ~20.5, ~121.5, ~147.0, ~171.5 | [2] |

| IR Absorption (cm⁻¹) | ~3000 (broad, O-H), ~1690 (C=O), ~1640 (C=C) | [3][4] |

| Mass Spectrum (m/z) | 86 (M+), 69, 45, 41 | [2][5] |

Historical Synthesis and Experimental Protocols

The preparation of pure (Z)-2-butenoic acid has been a subject of study for over a century, with various methods developed to favor the formation of the cis isomer.

Favorskii Rearrangement of 1,3-Dibromo-2-butanone (B1660675)

A notable and historically significant method for the stereospecific synthesis of this compound is the Favorskii rearrangement of 1,3-dibromo-2-butanone.[1]

Experimental Protocol:

-

Step 1: Preparation of 1,3-Dibromo-2-butanone: (Caution: Handle bromine and hydrobromic acid in a well-ventilated fume hood with appropriate personal protective equipment). To a stirred mixture of 2-butanone (B6335102) and 48% hydrobromic acid, cooled in an ice bath, bromine is added dropwise while maintaining the temperature below 10°C. After the addition is complete, water is added, and the organic layer is separated and purified by vacuum distillation.

-

Step 2: Favorskii Rearrangement: A solution of sodium hydroxide (B78521) in water is prepared and cooled. The 1,3-dibromo-2-butanone is added dropwise to the stirred sodium hydroxide solution, keeping the temperature below a specified range. The reaction mixture is then stirred for a period, followed by acidification with a mineral acid.

-

Step 3: Isolation and Purification: The acidified mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by fractional distillation or crystallization.

Caption: Synthesis of (Z)-2-Butenoic Acid via Favorskii Rearrangement.

Synthesis from Acetaldehyde (B116499) and Malonic Acid (von Auwers, 1923)

An early method for preparing a mixture of crotonic and isocrotonic acids involved the condensation of acetaldehyde with malonic acid in the presence of a base.

Experimental Protocol:

-

Step 1: Condensation: Acetaldehyde and malonic acid are dissolved in a suitable solvent, such as pyridine, which also acts as a basic catalyst. The mixture is heated under reflux for several hours.

-

Step 2: Workup and Isolation: The reaction mixture is cooled and then acidified with a mineral acid. The product is extracted with an organic solvent.

-

Step 3: Isomer Separation: The resulting mixture of crotonic and isocrotonic acids is then separated, typically by fractional distillation or crystallization, to isolate the (Z)-isomer.

Caption: Synthesis from Acetaldehyde and Malonic Acid.

Other Historical Synthetic Methods

Several other methods have been reported in the mid-20th century, highlighting the continued interest in the synthesis of this compound:

-

From Ethyl Acetoacetate (B1235776) (Hatch and Nesbitt, 1950): This method involves the reaction of ethyl acetoacetate with a phosphorus halide followed by hydrolysis.

-

From 2-Butynoic Acid (Allan et al., 1955): The partial hydrogenation of 2-butynoic acid (tetrolic acid) using specific catalysts (e.g., Lindlar's catalyst) can yield (Z)-2-butenoic acid.

-

From a Grignard Reagent (Normant and Maitte, 1956): The reaction of a vinyl Grignard reagent, such as 1-propenylmagnesium bromide, with carbon dioxide, followed by acidic workup, can produce this compound.

Biological Significance and Signaling Pathways

(Z)-2-Butenoic acid is classified as a straight-chain fatty acid.[2] While it is not a central player in major metabolic pathways, it is found in biological systems and is involved in general fatty acid metabolism. There is limited evidence for its direct involvement in specific, well-defined signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Its biological relevance is more likely associated with its role as a short-chain fatty acid and its metabolic relationship to other unsaturated fatty acids.

As no complex signaling pathways directly involving this compound have been elucidated, a diagrammatic representation is not applicable in this context. Instead, the focus remains on the synthetic pathways for its preparation.

Conclusion

The discovery and history of (Z)-2-butenoic acid are a testament to the developing understanding of stereoisomerism in organic chemistry. From early challenges in its separation from crotonic acid to the development of stereospecific synthetic methods, the study of this compound has contributed to the broader field of synthetic methodology. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for further investigation and application of this versatile molecule.

References

Isocrotonic Acid: A Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid. It is the cis-isomer of crotonic acid. While its trans-isomer, crotonic acid, is more commonly studied, this compound is a recognized natural product with potential biological significance. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence and sources of this compound, tailored for professionals in research and drug development.

Natural Occurrence of this compound

This compound has been identified in both the plant kingdom and the human body, suggesting both exogenous and endogenous origins.

In Plants

The most cited natural source of this compound is Coffea arabica (Arabica coffee).[1] While its presence in coffee beans is documented, specific quantitative data on its concentration remains largely unavailable in publicly accessible literature. The complex chemical matrix of coffee, which contains a wide variety of organic acids, makes the specific quantification of minor components like this compound challenging.[2][3][4][5]

In Humans and Animals

This compound is listed in the Human Metabolome Database (HMDB) and FooDB, indicating its presence in the human body.[6] It is classified as a straight-chain fatty acid and is expected to be located in the cytoplasm and adiposomes.[6] The origin is described as both endogenous, as part of fatty acid metabolism, and from food sources.[6] Its detection in urine suggests it is a metabolite that is excreted from the body.[6]

In Microorganisms

While the production of various organic acids by microorganisms is well-documented, specific reports on the natural production of this compound by microorganisms are scarce in the available literature. However, pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer produced by mixed microbial cultures, has been shown to yield this compound as a side product.[7]

Quantitative Data

A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound in its natural sources. The following table summarizes the available information, highlighting the need for further research in this area.

| Source Organism | Part/Matrix | Reported Concentration | Reference |

| Coffea arabica | Beans | Presence reported, but no quantitative data found. | [1] |

| Human | Urine | Detected, but specific concentration ranges are not readily available. | [6] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been elucidated in any organism. However, as a short-chain unsaturated fatty acid, its biosynthesis is likely linked to the general fatty acid synthesis and degradation pathways. A putative pathway can be hypothesized based on known biochemical reactions.

A potential biosynthetic route could involve the isomerization of its trans-isomer, crotonic acid, which is a known intermediate in the metabolism of fatty acids and some amino acids. The conversion could be catalyzed by an isomerase enzyme.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation and quantification of this compound from natural sources are not widely published. However, a general workflow can be adapted from established methods for the analysis of short-chain carboxylic acids in complex matrices like coffee beans.

General Workflow for Analysis of this compound in Coffee Beans

The following diagram outlines a logical workflow for the extraction, derivatization, and analysis of this compound from coffee beans, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic acids.[2][8][9]

Key Methodological Considerations:

-

Extraction: The choice of solvent is critical for efficiently extracting short-chain carboxylic acids. Water, ethanol, or mixtures thereof are commonly used.[10][11] Techniques such as solid-phase extraction (SPE) can be employed for sample clean-up and concentration.

-

Derivatization: this compound, being a carboxylic acid, is polar and may not be sufficiently volatile for direct GC analysis. Derivatization is often necessary to increase its volatility and improve chromatographic performance. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for converting carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.[12][13][14]

-

Chromatographic Separation and Detection: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures.[8] The mass spectrometer provides structural information, aiding in the positive identification of this compound, and allows for sensitive quantification. High-performance liquid chromatography (HPLC) can also be used for the analysis of organic acids.[2][3]

Conclusion and Future Directions

This compound is a naturally occurring short-chain unsaturated carboxylic acid found in sources such as Coffea arabica and the human body. Despite its confirmed presence, there is a notable absence of detailed quantitative data and specific biosynthetic information in the current scientific literature. The provided hypothetical biosynthetic pathway and generalized analytical workflow serve as a starting point for researchers interested in further investigating this compound.

Future research should focus on:

-

Developing and validating robust analytical methods for the precise quantification of this compound in various natural matrices.

-

Screening a wider range of plants, microorganisms, and food products to identify other potential sources of this compound.

-

Elucidating the specific biosynthetic pathway(s) of this compound in relevant organisms.

-

Investigating the potential biological activities and physiological roles of this compound, which could be of interest for drug development and nutritional science.

References

- 1. This compound | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. cropj.com [cropj.com]

- 4. escholarship.org [escholarship.org]

- 5. Content of Acidic Compounds in the Bean of Coffea arabica L., Produced in the Department of Cesar (Colombia), and Its Relationship with the Sensorial Attribute of Acidity | MDPI [mdpi.com]

- 6. Showing Compound this compound (FDB012845) - FooDB [foodb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. foodsciencejournal.com [foodsciencejournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. gcms.cz [gcms.cz]

Spectroscopic Profile of Isocrotonic Acid: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of (Z)-2-Butenoic Acid for Researchers, Scientists, and Drug Development Professionals.

Isocrotonic acid, systematically named (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid. As the cis isomer of crotonic acid, its distinct stereochemistry influences its physical and spectral properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, presenting quantitative NMR, IR, and MS data in clearly structured tables, detailing experimental protocols, and visualizing key analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals for the methyl, two vinyl, and carboxylic acid protons. The coupling constant between the two vinyl protons is a critical parameter for confirming the cis (Z) configuration of the double bond.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ | ~2.1 | Doublet of doublets | ~7.0, ~1.5 |

| =CH- (alpha to COOH) | ~5.8 | Doublet of quartets | ~11.0, ~1.5 |

| =CH- (beta to COOH) | ~6.3 | Doublet of quartets | ~11.0, ~7.0 |

| -COOH | ~12.0 | Singlet (broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C H₃ | ~20 |

| =C H- (alpha to COOH) | ~122 |

| =C H- (beta to COOH) | ~145 |

| -C OOH | ~171 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are particularly prominent features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| ~3050 | =C-H stretch | Medium |

| 2950 - 2850 | C-H stretch (Alkyl) | Medium |

| ~1690 | C=O stretch (Carboxylic acid dimer) | Strong |

| ~1640 | C=C stretch | Medium |

| ~1420 | O-H bend (in-plane) | Medium |

| ~1300 | C-O stretch | Medium |

| ~930 | O-H bend (out-of-plane) | Broad |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for confirming the molecular weight and structure.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 86 | ~50 | [M]⁺ (Molecular Ion) |

| 71 | ~100 | [M - CH₃]⁺ |

| 45 | ~80 | [COOH]⁺ |

| 41 | ~90 | [C₃H₅]⁺ |

| 39 | ~75 | [C₃H₃]⁺ |

The fragmentation is initiated by the loss of an electron to form the molecular ion (m/z 86). Subsequent fragmentation pathways include the loss of a methyl radical to form the base peak at m/z 71, and cleavage of the C-C bond adjacent to the carbonyl group to produce the carboxyl fragment at m/z 45.[1]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are usually acquired on the same instrument, often with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first recorded and then subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically dissolved in a volatile organic solvent. Derivatization may be employed for less volatile carboxylic acids, but is often not necessary for short-chain acids like this compound. For direct infusion, a dilute solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

Instrumentation and Data Acquisition:

-

GC-MS: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase for carboxylic acids). The column temperature is programmed to ramp up to elute the compound of interest, which then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small molecules.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like this compound.

References

A Technical Guide to the Solubility of Isocrotonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocrotonic acid, the cis-isomer of crotonic acid, is a short-chain unsaturated carboxylic acid with applications in organic synthesis and as a potential building block in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and offers a comparative analysis with its trans-isomer, crotonic acid, for which more extensive data is available.

Introduction

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [2][3] |

| Molecular Weight | 86.09 g/mol | [2][3] |

| Melting Point | 14.6 °C | [2] |

| Boiling Point | 169 °C at 760 mmHg | [2] |

| Density | 1.0267 g/cm³ at 20°C | [3] |

Comparative Solubility Data: Crotonic Acid

Due to the scarcity of quantitative solubility data for this compound, the solubility of its trans-isomer, crotonic acid, is presented in Table 2 for comparative purposes. The data illustrates the solubility of a similar short-chain unsaturated carboxylic acid in a variety of common organic solvents at different temperatures. It is anticipated that this compound, being a liquid at room temperature and the cis-isomer, may exhibit different solubility behavior. Generally, the cis-isomer is more polar and has a lower melting point, which can lead to higher solubility.

Table 2: Solubility of Crotonic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | 9.4 |

| Ethanol | 25 | 52.5 |

| Acetone | 25 | 53.0 |

| Ethyl Acetate | 25 | - |

| Toluene | 25 | 37.5 |

Note: Data for crotonic acid is provided for comparative purposes. The original sources for this compiled data were not consistently available in the initial search.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaking incubator or water bath

-

Screw-capped vials or flasks

-

Syringes and syringe filters (chemically compatible with the solvent)

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaking incubator or water bath set to the desired temperature.

-

Agitate the vials at a constant speed to facilitate the dissolution process.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that a saturated solution is formed. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of calibration standards of this compound in the respective solvent to quantify the concentration in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent in terms of mass per unit mass of solvent (e.g., g/100 g solvent) or molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is currently limited, this guide provides a robust experimental framework for researchers to determine this critical parameter. The provided protocol, based on the isothermal shake-flask method, is a reliable approach to generating accurate and reproducible solubility data. The comparative data for crotonic acid serves as a useful benchmark. The generation of comprehensive solubility data for this compound will be invaluable for its application in organic synthesis, process chemistry, and the development of novel pharmaceutical formulations.

References

Thermodynamic Properties of Isocrotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid.[1][2] As a fundamental organic molecule, understanding its thermodynamic properties is crucial for various applications, including chemical synthesis, reaction design, and in the broader context of drug development where thermal stability and phase behavior are critical parameters. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing experimental methodologies for their determination and presenting key data in a structured format.

Core Thermodynamic Data

The thermodynamic properties of this compound have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available from established chemical databases.

Table 1: Enthalpic and Entropic Properties of this compound

| Property | Symbol | Value | Units | Source(s) |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -354.1 ± 4.2 | kJ/mol | Cheméo[3] |

| Standard Enthalpy of Fusion | ΔfusH° | 12.6 | kJ/mol | Cheméo[3] |

| Enthalpy of Vaporization | ΔvapH | 54.2 ± 2.0 | kJ/mol | NIST WebBook[4] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -284.93 | kJ/mol | Cheméo[3] |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 96.24 | J/mol·K | Cheméo[3] |

Table 2: Physicochemical and Phase Transition Properties of this compound

| Property | Symbol | Value | Units | Source(s) |

| Molecular Weight | MW | 86.09 | g/mol | NIST WebBook[4] |

| Normal Melting Point | Tfus | 287.6 - 288.2 | K | NIST WebBook[4] |

| Normal Boiling Point | Tboil | 445.1 | K | NIST WebBook[4] |

| Vapor Pressure (at 298.15 K) | Pvap | 0.08 | kPa | Cheméo[3] |

| Critical Temperature | Tc | 633.0 | K | Cheméo[3] |

| Critical Pressure | Pc | 5400.0 | kPa | Cheméo[3] |

| Critical Volume | Vc | 0.284 | m³/kmol | Cheméo[3] |

| Octanol/Water Partition Coefficient | logPoct/wat | 0.69 | Cheméo[3] |

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to create a defined final state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography

Correlation-gas chromatography is a technique used to determine the vaporization enthalpies of compounds.[5]

Methodology:

-

Column and Standards: A gas chromatograph is equipped with a suitable capillary column. A series of standard compounds with well-documented vaporization enthalpies are selected.

-

Isothermal Measurements: The retention times of the standard compounds and this compound are measured at several different isothermal column temperatures.

-

Data Correlation: A linear correlation is established between the natural logarithm of the retention times (or adjusted retention times) of the standards and their known vaporization enthalpies at each temperature.

-

Enthalpy of Vaporization Calculation: The vaporization enthalpy of this compound is then determined by interpolating its retention time into the established correlation for each temperature.

Determination of Phase Transitions and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions such as melting and solid-solid phase changes.[6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 5-10 K/min).

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Determination of Vapor Pressure by the Knudsen Effusion Method

The Knudsen effusion method is used to measure the vapor pressure of solids and liquids with low volatility.

Methodology:

-

Effusion Cell Preparation: A small amount of this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

-

High Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

-

Mass Loss Measurement: As the substance effuses through the orifice into the vacuum, the rate of mass loss is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the key thermodynamic properties of a compound like this compound.

References

- 1. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

isocrotonic acid vs crotonic acid structural differences

An In-depth Technical Guide to the Structural Differences Between Isocrotonic Acid and Crotonic Acid

For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. Geometric isomers, while possessing the same chemical formula and connectivity, can exhibit distinct physical, chemical, and biological properties due to their different spatial arrangements. This guide provides a detailed examination of the structural differences between this compound and crotonic acid, two such isomers, with a focus on their characterization and differentiation.

Core Structural Differences: Cis-Trans Isomerism

This compound and crotonic acid are geometric isomers of but-2-enoic acid, sharing the molecular formula C₄H₆O₂.[1] The structural variance originates from the arrangement of substituents around the carbon-carbon double bond (C=C).

-

Crotonic Acid: Formally known as (2E)-but-2-enoic acid, it is the trans isomer. In this configuration, the carboxyl group (-COOH) and the methyl group (-CH₃) are positioned on opposite sides of the double bond.[2][3] This arrangement results in a more linear and sterically stable molecule, which is reflected in its higher melting point and greater thermodynamic stability.[4]

-

This compound: Formally known as (2Z)-but-2-enoic acid, it is the cis isomer.[5] Here, the carboxyl and methyl groups are on the same side of the double bond. This proximity introduces steric hindrance, making it the less stable of the two isomers. This compound is an oil at room temperature and will convert to the more stable crotonic acid at its boiling point.[2][5]

Comparative Physicochemical Properties

The geometric differences between these isomers lead to distinct physical and chemical properties, which are crucial for their handling, separation, and application in various chemical processes.

| Property | Crotonic Acid (trans) | This compound (cis) |

| IUPAC Name | (2E)-But-2-enoic acid[3] | (2Z)-But-2-enoic acid[5] |

| Appearance | White crystalline solid[6] | Oily liquid[2] |

| Molar Mass | 86.090 g·mol⁻¹[3] | 86.090 g·mol⁻¹[5] |

| Melting Point | 70 to 73 °C[3] | 12.5 to 14.6 °C[5][7] |

| Boiling Point | 185 to 189 °C[3] | 169 to 171.9 °C[5][7] |

| Density | 1.02 g/cm³[3] | 1.03 g/cm³[5] |

| Acidity (pKa) | 4.69[3] | 4.44[8] |

| Solubility in Water | Soluble[3] | Miscible[2] |

Spectroscopic Differentiation and Experimental Protocols

Spectroscopic techniques are indispensable for the unambiguous identification of isocrotonic and crotonic acids. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide distinct spectral "fingerprints" for each isomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the coupling constants (J) between the vinylic protons.[1]

-

Key Differentiating Feature : The magnitude of the coupling constant between the two vinylic protons (at C2 and C3) is the most reliable indicator.

Infrared (IR) Spectroscopy

IR spectroscopy differentiates the isomers by identifying vibrations unique to their specific geometry.

-

Key Differentiating Feature : The C-H out-of-plane bending (wagging) vibration of the vinylic hydrogens is highly diagnostic.

Experimental Workflow and Protocols

The differentiation of these isomers follows a systematic analytical workflow.

Generalized Experimental Protocols

Protocol 3.3.1: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the butenoic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Identify the signals corresponding to the vinylic protons and determine their coupling constant (J-value). A J-value of ~15 Hz indicates crotonic acid, while a value of ~12 Hz indicates this compound.[1]

Protocol 3.3.2: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (crotonic acid): Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For liquid samples (this compound): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Examine the fingerprint region of the spectrum. The presence of a strong absorption band around 965 cm⁻¹ is a definitive indicator of the trans configuration of crotonic acid. Its absence suggests the cis configuration of this compound.[1]

Conclusion

The structural distinction between crotonic acid (trans) and this compound (cis) is a classic example of geometric isomerism, leading to significant differences in their physical properties and spectroscopic signatures. For professionals in research and drug development, the ability to differentiate these isomers is critical. The application of standard analytical techniques, particularly ¹H NMR and IR spectroscopy, provides clear and definitive methods for their identification, ensuring the correct isomer is utilized in synthesis and other applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemcess.com [chemcess.com]

- 3. Crotonic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Theoretical Stability of Isocrotonic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical calculations determining the stability of isocrotonic acid ((2Z)-but-2-enoic acid) relative to its geometric isomer, crotonic acid ((2E)-but-2-enoic acid). Understanding the nuanced differences in isomeric stability is paramount in fields ranging from synthetic chemistry to drug design, as these variations can significantly influence a molecule's reactivity, biological activity, and shelf-life. This document summarizes quantitative data from high-level computational studies, presents detailed methodologies for these theoretical experiments, and visualizes the computational workflow.

Core Findings: The Thermodynamic Landscape of Butenoic Acid Isomers

Theoretical calculations consistently demonstrate that this compound, the cis isomer, is thermodynamically less stable than crotonic acid, the trans isomer. This instability is primarily attributed to steric hindrance between the carboxylic acid group and the methyl group on the same side of the double bond in the cis configuration.[1] Computational studies employing Density Functional Theory (DFT) have quantified this stability difference, providing valuable insights for reaction planning and compound selection.

Data Presentation: A Comparative Analysis of Butenoic Acid Isomers

The following table summarizes the calculated thermodynamic properties of this compound and 3-butenoic acid relative to the most stable isomer, crotonic acid. These values were obtained using the B3LYP functional with a 6-31G(d,p) basis set, a widely accepted and validated level of theory for such molecular systems.[1]

| Property | Crotonic Acid (trans-2-Butenoic Acid) | This compound (cis-2-Butenoic Acid) | 3-Butenoic Acid |

| Relative Energy (kcal/mol) | 0.00 (Most Stable) | +1.8 | +3.5 |

| Relative Enthalpy (kcal/mol) | 0.00 | +1.7 | +3.2 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +1.9 | +3.0 |

Note: These values represent the energy difference relative to the most stable isomer, crotonic acid. While absolute energies are method-dependent, the relative differences are consistent across various high-level computational models.[1]

Experimental Protocols: A Blueprint for Theoretical Stability Calculations

The quantitative data presented in this guide is derived from a standardized computational workflow rooted in Density Functional Theory (DFT). This method offers a robust balance between computational cost and accuracy for molecules of this size.[1]

Detailed Methodology

-

Initial Structure Generation:

-

Three-dimensional structures of crotonic acid, this compound, and 3-butenoic acid are generated using molecular modeling software.

-

Standard bond lengths and angles are used to create initial geometries for each isomer.

-

-

Geometry Optimization:

-

The geometry of each isomer is optimized to locate its lowest energy conformation on the potential energy surface.[1]

-

This is an iterative process that systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

-

Level of Theory: B3LYP functional with the 6-31G(d,p) basis set.[1]

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

6-31G(d,p): A Pople-style basis set that includes polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms) to allow for greater flexibility in describing the electron distribution.

-

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)).[1]

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are then used to determine the total enthalpy and Gibbs free energy of the molecule.

-

-

-

Data Analysis:

-

The electronic energies, enthalpies, and Gibbs free energies of each isomer are used to determine their relative stabilities.

-

The isomer with the lowest energy is used as the reference point (0.00 kcal/mol), and the energies of the other isomers are reported relative to this value.

-

Mandatory Visualization: Computational Workflow and Signaling Pathways

To elucidate the logical flow of the theoretical calculations and a potential application in drug development, the following diagrams are provided in the DOT language for Graphviz.

Caption: Standard workflow for the computational analysis of molecular isomers using DFT.

Caption: Generalized inhibition of a kinase signaling pathway by a small molecule inhibitor.

References

Isocrotonic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid ((2Z)-but-2-enoic acid), a stereoisomer of crotonic acid, is a valuable intermediate in organic synthesis. As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data and standardized protocols.

Physicochemical and Toxicological Properties

A clear understanding of the intrinsic properties of this compound is the foundation of a robust safety protocol. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molecular Weight | 86.09 g/mol | [3] |

| Appearance | Oily liquid | [1] |

| Odor | Similar to brown sugar | [1] |

| Melting Point | 12.5–14 °C (54.5–57.2 °F) | [1] |

| Boiling Point | 171.9 °C (341.4 °F) (converts to crotonic acid) | [1] |

| Density | 1.03 g/cm³ | [1] |

| Flash Point | 81.6 °C (178.9 °F) | |

| Solubility | Soluble in water | [3] |

Table 2: Toxicological Data Summary

| Endpoint | Value | Species | Notes | Reference |

| Acute Oral Toxicity (LD50) | Data not available for this compound. For the isomer, crotonic acid: 1 g/kg | Rat | As a structural isomer, similar toxicity may be anticipated. | |

| Acute Dermal Toxicity (LD50) | Data not available for this compound. | Based on GHS classification, it is a skin irritant. | [3] | |

| Acute Inhalation Toxicity (LC50) | Data not available for this compound. | May cause respiratory irritation. | [3] | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | GHS Classification | [3] | |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | GHS Classification | [3] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | GHS Classification | [3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, safety assessments would follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

Objective: To determine the potential for this compound to cause toxicity upon single dermal application.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits or rats are used.[4][5][6]

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[7]

-

Dose Application: A limit dose of 2000 mg/kg body weight of this compound is applied uniformly to an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[8]

-

Exposure: The dressing is left in place for 24 hours.

-

Observation: Animals are observed for mortality, signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.[7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Eye Irritation/Corrosion Study (Based on OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.[9]

-

Procedure: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[9]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[9]

-

Evaluation: The scores are used to classify the substance's irritancy potential. Given the GHS classification of "Causes serious eye damage," significant effects would be expected.[3]

Acute Inhalation Toxicity Study (Based on OECD Guideline 403)

Objective: To determine the potential for this compound to cause toxicity upon inhalation.

Methodology:

-

Test Animals: Young adult rats are typically used.[10]

-

Exposure: Animals are exposed to an aerosol or vapor of this compound in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.[10][11]

-

Concentration: A range of concentrations is tested to determine the LC50 value.

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[11] Body weight, clinical signs, and any abnormal behavior are recorded.[10]

-

Pathology: Gross necropsy and histopathological examination of the respiratory tract and other major organs are performed.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.